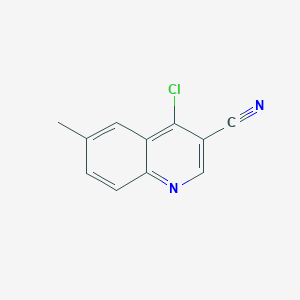

4-Chloro-6-methylquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASARHBUDRKPMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640955 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016818-79-3 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Elucidation of 4-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their rigid scaffold and capacity for diverse functionalization make them privileged structures in the design of novel therapeutic agents and functional materials. Among these, 4-Chloro-6-methylquinoline-3-carbonitrile represents a key intermediate, offering multiple reaction sites for further molecular elaboration. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted data and comparative analysis with structurally related compounds to provide a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The quinoline core, a bicyclic aromatic system, gives rise to complex signals in NMR and characteristic absorptions in IR spectroscopy. The substituents—a chloro group at position 4, a methyl group at position 6, and a nitrile group at position 3—each impart distinct features to the overall spectra.

Caption: Molecular Structure of this compound

The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a detailed rationale for the interpretation of each spectral feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural assignment can be achieved.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the quinoline ring system and the protons of the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the chloro and nitrile groups, and the electron-donating nature of the methyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2 | ~8.9 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |

| H5 | ~8.0 | d | ~8.5 | Doublet due to ortho-coupling with H7. Deshielded by the proximity to the heterocyclic ring. |

| H7 | ~7.8 | dd | ~8.5, ~2.0 | Doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8. |

| H8 | ~7.6 | d | ~2.0 | Doublet due to meta-coupling with H7. |

| CH₃ | ~2.6 | s | - | Singlet, in the typical region for a methyl group attached to an aromatic ring. |

Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[1][2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment.

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C2 | ~150 | Deshielded by the adjacent nitrogen atom. |

| C3 | ~110 | Shielded by the nitrile group, but adjacent to the chloro-substituted carbon. |

| C4 | ~145 | Deshielded by the attached chlorine atom. |

| C4a | ~148 | Quaternary carbon at the ring junction, deshielded. |

| C5 | ~128 | Aromatic CH carbon. |

| C6 | ~140 | Aromatic carbon bearing the methyl group, deshielded. |

| C7 | ~135 | Aromatic CH carbon. |

| C8 | ~125 | Aromatic CH carbon. |

| C8a | ~122 | Quaternary carbon at the ring junction. |

| CN | ~117 | Typical chemical shift for a nitrile carbon. |

| CH₃ | ~22 | Typical chemical shift for a methyl group on an aromatic ring. |

Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system, the nitrile group, the C-Cl bond, and the methyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| ~3100-3000 | Aromatic C-H stretch | Medium to Weak | Confirms the presence of the aromatic quinoline ring.[7] |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly diagnostic peak for the nitrile functional group. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[8][9] |

| ~1600, ~1500, ~1450 | Aromatic C=C and C=N ring stretching | Medium to Strong | Characteristic absorptions for the quinoline ring system.[10] |

| ~1380 | CH₃ symmetric bend | Medium | Indicates the presence of the methyl group. |

| ~850-800 | C-Cl stretch | Strong | Confirms the presence of the chloro substituent. |

| ~800-700 | Aromatic C-H out-of-plane bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

The presence of a sharp, strong absorption around 2230 cm⁻¹ is a key diagnostic feature for the successful incorporation of the nitrile group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.

Molecular Ion:

-

m/z (for ³⁵Cl): 202

-

m/z (for ³⁷Cl): 204

-

Relative Intensity: ~3:1

Expected Fragmentation Pathways: The fragmentation of quinoline alkaloids is often characterized by the stability of the aromatic ring system.[11][12][13]

-

Loss of Cl radical: [M - Cl]⁺ at m/z 167. This is a common fragmentation pathway for chlorinated aromatic compounds.

-

Loss of HCN: [M - HCN]⁺ from the quinoline ring or the nitrile group.

-

Loss of a methyl radical: [M - CH₃]⁺ at m/z 187.

-

Retro-Diels-Alder reactions: Cleavage of the heterocyclic ring can also occur.

The presence of the characteristic isotopic signature of chlorine is a crucial piece of evidence in the identification of this compound.[14]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route, adapted from procedures for similar quinoline derivatives, would involve the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.[15][16]

-

Acetanilide Formation: React p-toluidine with acetic anhydride to form N-(p-tolyl)acetamide.

-

Vilsmeier-Haack Reaction: Treat N-(p-tolyl)acetamide with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce the chloro and formyl or cyano precursors.

-

Cyclization and Chlorination: Subsequent heating can induce cyclization and chlorination to yield the final product.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a solid sample suitable for analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. PROSPRE [prospre.ca]

- 4. CASPRE [caspre.ca]

- 5. researchgate.net [researchgate.net]

- 6. Visualizer loader [nmrdb.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 15. researchgate.net [researchgate.net]

- 16. atlantis-press.com [atlantis-press.com]

Chemical properties of 4-Chloro-6-methylquinoline-3-carbonitrile

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-methylquinoline-3-carbonitrile

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, combined with the reactive chloro and nitrile functional groups, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their work. We will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and outline its potential in modern research contexts.

Compound Identification and Physicochemical Properties

This compound is a substituted quinoline, a class of compounds known for its prevalence in biologically active molecules.[1] The strategic placement of the chloro group at the 4-position and the nitrile at the 3-position makes it an ideal substrate for further chemical modification, particularly for building libraries of potential drug candidates.

| Property | Data | Source |

| CAS Number | 1016818-79-3 | [2] |

| Molecular Formula | C₁₁H₇ClN₂ | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | Expected to be a pale yellow to yellow-brown solid, based on similar structures. | [2][3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, chloroform, and acetone. | [2][4] |

| Predicted XlogP | 2.6 - 3.5 (Indicates good lipid solubility) | [5][6][7] |

| Predicted pKa | ~0.33 (Refers to the protonated quinoline nitrogen, indicating weak basicity) | [3] |

Spectroscopic Profile: A Structural Confirmation Toolkit

Accurate characterization is paramount for validating the identity and purity of a chemical intermediate. The following data represents the expected spectroscopic profile of this compound, based on its structure and data from analogous compounds.[8]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 9.0-9.2 ppm (s, 1H): H2 proton. δ 7.8-8.2 ppm (m, 3H): Aromatic protons H5, H7, H8. δ 2.5-2.7 ppm (s, 3H): Methyl (CH₃) protons at C6. | The H2 proton is deshielded by the adjacent nitrogen and the C3-nitrile group. The protons on the benzene ring will appear in the typical aromatic region. The methyl group protons will appear as a singlet in the aliphatic region. |

| ¹³C NMR | δ 150-155 ppm: C4 (attached to Cl). δ 145-150 ppm: C2 and C8a. δ 115-140 ppm: Aromatic carbons. δ 115-120 ppm: C≡N (nitrile carbon). δ ~90 ppm: C3. δ ~21 ppm: CH₃ carbon. | The carbon attached to the electronegative chlorine atom (C4) is significantly downfield. The nitrile carbon has a characteristic chemical shift. The C3 carbon is shifted significantly upfield due to the electronic effects of the adjacent nitrile and chloro-substituted C4. |

| FT-IR (KBr, cm⁻¹) | ~2230-2220 cm⁻¹: Sharp, strong C≡N stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1100-1000 cm⁻¹: C-Cl stretch. | The nitrile group has a highly characteristic and easily identifiable absorption band. The other peaks confirm the presence of the aromatic quinoline core and the chloro-substituent. |

| Mass Spectrometry (EI) | m/z ~202 (M⁺): Molecular ion peak. m/z ~204 (M+2): Isotope peak with ~33% the intensity of M⁺. | The presence of a single chlorine atom results in a characteristic M⁺/(M+2) isotopic pattern with a ratio of approximately 3:1, providing definitive evidence of a monochlorinated compound. |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aniline. The Vilsmeier-Haack reaction is a common and effective method for constructing the chloroquinoline core.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization

This protocol is a representative method adapted from procedures for similar chloroquinolines.[8]

-

Step 1: Preparation of the Vilsmeier Reagent.

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

-

Add phosphoryl chloride (POCl₃, 5 molar equivalents) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

-

-

Step 2: Formation of the Quinoline Precursor.

-

To the prepared Vilsmeier reagent, add solid 4-methylacetanilide (1 molar equivalent) portion-wise, maintaining the temperature below 20 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

-

Step 3: Hydrolysis and Isolation.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (~500 g for every 0.1 mol of starting material) with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically the corresponding 2-chloro-6-methylquinoline-3-carbaldehyde.

-

-

Step 4: Conversion of Aldehyde to Nitrile (Illustrative Step).

-

The intermediate aldehyde can be converted to the nitrile through various standard methods, such as reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration.

-

-

Step 5: Purification.

-

The final crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to designing novel derivatives for drug discovery and other applications.

-

Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position: This is the most significant reaction pathway. The chlorine atom at the 4-position of the quinoline ring is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction is extensively used to introduce amine, ether, and thioether functionalities, which are crucial for modulating the biological activity of drug candidates.[9][10][11]

-

Reactions of the Nitrile Group: The nitrile (C≡N) group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

-

Reduced using reagents like LiAlH₄ to yield a primary amine.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Reactions on the Quinoline Ring: While the ring is generally deactivated towards electrophilic substitution due to the chloro and nitrile groups, reactions can still occur under forcing conditions.

Key Reactivity Pathways Diagram

Caption: Major reaction pathways for derivatization of the title compound.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a critical building block for creating new chemical entities (NCEs) for various therapeutic targets:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a substituted quinoline or quinazoline core. The 4-amino-quinoline derivatives, readily synthesized from this precursor, are particularly effective at targeting the ATP-binding site of various kinases.[11]

-

Anti-inflammatory and Anti-cancer Agents: The versatility of the chloro and nitrile groups allows for the introduction of diverse pharmacophores, leading to the discovery of compounds with potent anti-inflammatory and anti-cancer properties.[1]

-

Central Nervous System (CNS) Agents: Substituted quinolines have been investigated as negative allosteric modulators (NAMs) for receptors like mGluR5, which are implicated in psychiatric conditions such as anxiety and depression.[12]

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, information from structurally related chloro- and methyl-quinolines should be used to guide safe handling practices.[4]

| Hazard Category | Precautionary Statement | GHS Codes (Anticipated) |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

Recommended Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13][14]

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[15][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its primary utility lies in the facile nucleophilic substitution of the C4-chloro group, providing a gateway to a vast chemical space of 4-substituted quinoline derivatives. Coupled with the versatility of the nitrile functional group, this compound offers researchers in drug discovery and materials science a powerful tool for innovation. Adherence to rigorous spectroscopic characterization and strict safety protocols is essential for its effective and safe utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 4,8-dichloro-6-methylquinoline-3-carbonitrile (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 4-chloro-6-methoxy-quinoline-3-carbonitrile (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-chloro-6-methylquinoline-3-carbaldehyde (C11H8ClNO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-methylquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document synthesizes confirmed information with well-established principles and data from closely related structural analogs. This approach offers a robust framework for researchers to understand and utilize this compound in their work.

Core Identification and Molecular Structure

CAS Number: 1016818-79-3

Molecular Formula: C₁₁H₆ClN₂

This compound possesses a fused heterocyclic ring system, which is a common scaffold in many biologically active compounds. The quinoline core is substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The chlorine atom at the 4-position is a key reactive site, making this compound a valuable intermediate for the synthesis of a diverse range of derivatives.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| Molecular Weight | 202.64 g/mol | Calculated from the molecular formula C₁₁H₆ClN₂. |

| Appearance | Likely a solid at room temperature | Based on analogous quinoline derivatives. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform) and poorly soluble in water. | The heterocyclic aromatic structure suggests this solubility profile. |

| pKa | The quinoline nitrogen is weakly basic. | The electron-withdrawing nitrile and chloro groups will decrease the basicity compared to unsubstituted quinoline. |

Synthesis Strategies

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted quinolines. A common and effective approach involves the construction of the quinoline ring system followed by functional group interconversions.

One potential synthetic pathway starts from a substituted aniline and utilizes a cyclization reaction, followed by chlorination and introduction of the nitrile group. The Vilsmeier-Haack reaction is a well-documented method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, which can then be converted to the corresponding nitrile.

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,4-Dichloro-6-methylquinoline-3-carbaldehyde

-

To a stirred solution of N,N-dimethylformamide (DMF), cooled to 0°C, slowly add phosphorus oxychloride (POCl₃).

-

To this Vilsmeier reagent, add p-methylacetanilide portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Selective conversion to 4-Chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

This step would require selective hydrolysis or reduction of the 2-chloro position, which can be challenging. An alternative, and more likely, route would be to start with a precursor that already has the 2-oxo functionality.

Alternative Step 1 & 2: Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile

-

A more direct approach would be a multi-component reaction. For instance, the reaction of an appropriately substituted aniline, an aldehyde, and a cyanide source can lead to the formation of the quinoline-3-carbonitrile core.

Step 3: Chlorination to this compound

-

Treat the 4-hydroxy-6-methylquinoline-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent like DMF.

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro and nitrile functional groups on the quinoline scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring and the nitrile group at the 3-position. This makes it a versatile precursor for the synthesis of a wide array of 4-substituted quinoline derivatives. Common nucleophiles include amines, alcohols, and thiols. This reactivity is central to its application in medicinal chemistry for the generation of compound libraries for biological screening.[1]

Caption: General scheme for nucleophilic substitution reactions.

-

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents. These reactions further expand the synthetic utility of the molecule.

Potential Applications in Drug Discovery

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[2][3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6]

The 3-carbonitrile substituent is also a key feature in many pharmacologically active molecules. Therefore, this compound is a promising starting material for the development of novel therapeutic agents. By modifying the 4-position through nucleophilic substitution, researchers can generate libraries of compounds for screening against various biological targets.

-

Antibacterial Agents: Quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents.[5][7] The mechanism of action for some quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase.

-

Anticancer Agents: The quinoline core is found in several approved anticancer drugs. The ability to introduce diverse functionalities at the 4-position of this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

-

Other Therapeutic Areas: The versatility of the quinoline scaffold suggests potential applications in other areas, such as anti-inflammatory and antiviral drug discovery.[6]

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the position of substituents on the quinoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitrile (C≡N) stretching vibration.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of chemical reactions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its structural features, particularly the reactive 4-chloro substituent, make it an attractive starting material for the synthesis of diverse libraries of quinoline derivatives. The established biological activities of related quinoline-3-carbonitriles underscore the potential of this compound as a scaffold for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers to begin exploring the chemistry and potential applications of this promising molecule.

References

- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Evolving Therapeutic Landscape of Quinoline-3-Carbonitrile Derivatives

Executive Summary

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Within this broad class, derivatives featuring a carbonitrile (-C≡N) group at the 3-position, known as quinoline-3-carbonitriles, have emerged as a particularly promising chemotype. Their unique electronic properties and synthetic accessibility have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the significant biological activities associated with quinoline-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting potential. We will explore the mechanistic underpinnings of their actions, delve into structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Quinoline-3-Carbonitrile Core

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the design of new drugs.[3][4] The introduction of a carbonitrile group at the C-3 position significantly influences the molecule's steric and electronic profile, often enhancing its interaction with biological targets. This moiety can act as a hydrogen bond acceptor or participate in various chemical reactions, providing a versatile handle for synthetic modification.

The synthesis of these derivatives is often achieved through efficient one-pot multicomponent reactions, a testament to advancements in synthetic chemistry that prioritize eco-friendly and efficient methodologies.[5][6] A common and effective route involves the reaction of an appropriate aldehyde, an active methylene compound like ethyl cyanoacetate, a cyclic ketone, and an ammonium salt, which allows for the rapid generation of molecular diversity.[5][7]

Caption: General workflow for one-pot synthesis of quinoline-3-carbonitriles.

Anticancer Activities: Targeting Malignant Proliferation

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms that disrupt cancer cell proliferation, survival, and migration.[3][8]

2.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in regulating cancer cell growth and survival.[9][10] The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been extensively studied as a potent EGFR inhibitor.[10] These compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades (like Ras/Raf/MEK and PI3K/AkT/mTOR) that drive proliferation and angiogenesis.[2][10]

Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carbonitrile derivatives.

Derivatives have also shown potent activity against other kinases like BRAFV600E and HER-2, positioning them as potential multi-target inhibitors.[9]

2.2. Topoisomerase Inhibition and DNA Intercalation

Another key anticancer strategy for quinoline derivatives involves the inhibition of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[4][11] Some quinoline-based compounds act as DNA intercalating agents, inserting themselves between DNA base pairs, which can obstruct the action of enzymes like topoisomerases and DNA polymerases, ultimately leading to cell death.[12][13] This mechanism can provoke a DNA damage response in cancer cells, activating pathways like p53 to induce apoptosis.[13]

2.3. Quantitative Data on Anticancer Activity

The antiproliferative efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value.

| Compound Class | Cancer Cell Line | Target(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | Various | EGFR, HER-2, BRAF | 26 nM - 75 nM | [9] |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | Not specified | EGFR | 5 nM | [10] |

| Quinoline-3-carboxylate Derivatives | MCF-7 (Breast) | Apoptosis Pathway | 0.33 µM | [14] |

| Quinoline-3-carboxylate Derivatives | K562 (Leukemia) | Apoptosis Pathway | 0.28 µM | [14] |

Antimicrobial Activity: A Renewed Fight Against Resistance

The quinoline core is foundational to the quinolone class of antibiotics (e.g., ciprofloxacin), which are known to target bacterial DNA gyrase and topoisomerase IV.[15] Quinoline-3-carbonitrile derivatives have extended this legacy, showing promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][16]

3.1. Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism is believed to be the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7][15] Molecular docking studies have shown that these derivatives can fit into the active site of the enzyme, with the quinoline ring's NH and C=O groups forming strong hydrogen bonds with key amino acid residues.[15] This interaction disrupts the enzyme's function of supercoiling DNA, leading to bacterial cell death.[7]

3.2. Quantitative Data on Antibacterial Activity

Antibacterial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

| Derivative Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

| Furan-substituted quinoline-3-carbonitrile (QD4) | E. coli | 4 | [7][15] |

| Furan-substituted quinoline-3-carbonitrile (QD4) | S. aureus | 8 | [15] |

| Quinoline benzodioxole derivative | E. coli | 3.125 | [7] |

| Quinoline benzodioxole derivative | S. aureus | 3.125 | [7] |

Importantly, several studies have noted that these compounds exhibit this antibacterial activity without causing significant toxicity to mammalian cells, indicating a favorable therapeutic window.[5][7]

Other Emerging Therapeutic Applications

The versatility of the quinoline-3-carbonitrile scaffold extends beyond cancer and infectious diseases.

-

Antiviral Activity: Derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potential in anti-HIV drug development.[17] Molecular docking studies confirm that these compounds can bind effectively to the active site of HIV reverse transcriptase.[17]

-

Antidiabetic Potential: Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[18] This suggests a potential role in managing type 2 diabetes by controlling post-prandial hyperglycemia.[18]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating the biological activities of novel compounds.

5.1. Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, where active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Objective: To determine the concentration of a quinoline-3-carbonitrile derivative that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is critical as it must be long enough for the compound to exert its effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

5.2. Protocol: In Vitro Antibacterial Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a quinoline-3-carbonitrile derivative that inhibits the visible growth of a specific bacterium.

Methodology:

-

Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the inoculum to a concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold is a remarkably versatile and potent pharmacophore. The derivatives have demonstrated a wide spectrum of biological activities, most notably in the fields of oncology and infectious diseases. Their efficacy as inhibitors of key enzymes like receptor tyrosine kinases and bacterial DNA gyrase underscores their therapeutic potential. The straightforward and efficient synthetic routes available for these compounds further enhance their appeal for drug discovery programs.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles (ADMET properties) and reduce potential off-target effects.[14] Exploring novel substitutions on the quinoline ring could lead to derivatives with enhanced potency and selectivity against specific biological targets. Furthermore, investigating their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance mechanisms. The continued exploration of quinoline-3-carbonitrile derivatives holds significant promise for the development of the next generation of targeted therapeutics.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico ADME/Tox Profiling of Substituted Quinolines: An Integrated Risk Assessment Approach

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in numerous approved drugs and its versatility as a pharmacophore. However, this "privileged structure" is not without its inherent liabilities. The aromatic, nitrogen-containing ring system predisposes quinoline derivatives to challenges in metabolism, potential for DNA reactivity, and off-target toxicities. Addressing these issues late in the drug development pipeline leads to costly failures and significant delays. This guide presents an in-depth, technically-grounded framework for the early-stage in silico profiling of substituted quinolines. We move beyond a simple checklist of predictions, instead advocating for an integrated risk assessment strategy. This approach uses a battery of computational tools not merely to filter, but to build a comprehensive understanding of a compound's potential strengths and weaknesses, enabling medicinal chemists to make informed, data-driven decisions and design safer, more effective drug candidates from the outset.

Part 1: Foundational Principles of Predictive Modeling

The "fail early, fail cheap" paradigm is a fundamental tenet of modern drug discovery.[1] Computational, or in silico, methods are the primary enablers of this strategy, allowing for the rapid screening of virtual compounds before committing resources to synthesis and in vitro testing.[2] The core of this approach lies in mathematically modeling the relationship between a molecule's structure and its biological effect.

Causality in a Computational Context: From Structure to Prediction

The predictive power of in silico models stems from the principle that a molecule's physicochemical and pharmacokinetic properties are a direct consequence of its chemical structure.[3] Computational models operationalize this by:

-

Calculating Molecular Descriptors: These are numerical representations of a molecule's properties, ranging from simple counts (molecular weight, hydrogen bond donors/acceptors) to complex 2D and 3D topological and quantum-chemical parameters.

-

Building Predictive Models: Using large datasets of compounds with known experimental outcomes, algorithms identify which descriptors correlate with specific properties. Methodologies include:

-

Quantitative Structure-Activity Relationship (QSAR): Statistical models that create a regression or classification equation linking descriptors to an activity or property (e.g., predicting IC₅₀ or toxicity class).[4][5]

-

Expert Rule-Based Systems: These models codify human expertise into a set of structural rules or alerts. For instance, the presence of a primary aromatic amine may trigger a "structural alert" for mutagenicity.[6][7]

-

Machine and Deep Learning: Advanced algorithms like Random Forest, Support Vector Machines (SVM), and Graph Convolutional Networks (GCNs) can identify complex, non-linear relationships within large datasets, often providing higher predictive accuracy for complex endpoints like hepatotoxicity.[8][9][10]

-

Trustworthiness Through Self-Validation: The Applicability Domain

A crucial concept for ensuring the trustworthiness of any prediction is the Applicability Domain (AD) of the model. The AD defines the chemical space of compounds for which the model was trained and validated. A prediction for a novel compound is only considered reliable if that compound falls within the model's AD. This is a self-validating mechanism: it prevents the extrapolation of a model to chemotypes it has never "seen" before, thereby grounding predictions in established data.

Part 2: The Three Pillars of In Silico Profiling

A robust in silico assessment is built upon three interconnected pillars: fundamental physicochemical properties, the pharmacokinetic ADME profile, and a targeted toxicity evaluation.

Pillar I: Physicochemical Characterization — The Bedrock of Bioavailability

Before any complex pharmacokinetic property can be predicted, a molecule's fundamental physicochemical nature must be understood. These properties govern how a compound will behave in an aqueous and lipid environment, directly influencing its absorption and distribution.[11] The goal is to achieve a "balanced" hydrophilic-lipophilic character.[12]

Experimental Protocol: Physicochemical & Drug-Likeness Calculation

-

Input: A set of substituted quinoline structures in a standardized format (e.g., SMILES or SDF).

-

Tool Selection: Utilize a comprehensive, freely available web server such as SwissADME or admetSAR .[13][14]

-

Execution: a. Upload the structures to the selected platform. b. Initiate the calculation of a full profile of physicochemical descriptors. c. Pay special attention to the parameters listed in Table 1.

-

Analysis: Compare the calculated values against the established optimal ranges for orally bioavailable drugs. Compounds with multiple violations of rules like Lipinski's Rule of Five should be flagged for potential liabilities.[15]

Table 1: Key Physicochemical Properties and Desirable Ranges for Oral Drug Candidates

| Property | Abbreviation | Optimal Range for Oral Drugs | Rationale for Importance |

| Molecular Weight | MW | < 500 Da | Influences size-dependent diffusion and overall solubility.[12] |

| Lipophilicity (Octanol/Water) | LogP / LogD | 1 - 4 | Governs the balance between aqueous solubility and membrane permeability; critical for absorption and distribution.[11] |

| Aqueous Solubility | LogS | > -4 | A drug must be in solution to be absorbed. Poor solubility is a major hurdle for oral delivery.[12] |

| Hydrogen Bond Donors | HBD | ≤ 5 | High numbers can reduce permeability across lipid membranes. |

| Hydrogen Bond Acceptors | HBA | ≤ 10 | High numbers can reduce permeability across lipid membranes. |

| Ionization Constant | pKa | Base: 7-9; Acid: 3-5 | Determines the charge state of a molecule at physiological pH, affecting solubility, permeability, and target binding.[] |

| Topological Polar Surface Area | TPSA | < 140 Ų | Correlates with membrane permeability, including intestinal absorption and blood-brain barrier penetration. |

Pillar II: ADME Profiling — The Journey Through the Body

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound provides a dynamic view of its likely fate in vivo.

-

Absorption: This is primarily concerned with a drug's ability to cross the intestinal wall. Key predictions include Caco-2 cell permeability (an in vitro model of the gut wall) and interaction with efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from cells, reducing bioavailability.[13]

-

Distribution: This describes where the drug goes after absorption. Important predictions include Blood-Brain Barrier (BBB) permeability, which determines if a compound can reach CNS targets, and Plasma Protein Binding (PPB), as only the unbound fraction of a drug is pharmacologically active.

-

Metabolism: This is a critical area for quinolines. The primary focus is on interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of most drugs.[17] Key predictions are:

-

CYP Inhibition: Predicting whether a compound inhibits key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is vital for assessing the risk of drug-drug interactions.

-

Site of Metabolism (SOM): Identifying which atoms on the molecule are most likely to be metabolized helps predict metabolic stability and potential reactive metabolite formation.[3][18]

-

-

Excretion: This primarily involves predicting renal (kidney) clearance via models for Organic Cation Transporter 2 (OCT2) substrates.

Pillar III: Toxicity Profiling — Mitigating the Inherent Risks of the Quinoline Scaffold

Early and accurate toxicity prediction is arguably the most important application of in silico profiling, as toxicity is a leading cause of late-stage drug attrition.[1] For quinolines and other aromatic amines, several specific endpoints are of high concern.

-

Mutagenicity (DNA Reactivity): This is a paramount concern. Aromatic amines can be metabolically activated to electrophilic species that form covalent adducts with DNA, a key initiating event in carcinogenesis.[1][19] The standard regulatory approach is guided by the International Council for Harmonisation (ICH) M7 guideline.[20][21] This mandates a two-pronged computational assessment:

-

An Expert Rule-Based Methodology: Identifies well-characterized structural alerts for mutagenicity (e.g., Derek Nexus).

-

A Statistical-Based Methodology: Uses a QSAR model to provide a quantitative prediction of mutagenicity based on statistical correlations from a large dataset. A positive result from either methodology requires further assessment. A consensus negative result provides strong, though not definitive, evidence of a lack of mutagenic potential.[7]

-

-

Cardiotoxicity (hERG Blockade): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[8] This has been a common reason for the withdrawal of approved drugs.[22] Numerous ligand-based QSAR and pharmacophore models are available to predict a compound's hERG inhibition liability with high accuracy.[23][24]

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI): DILI is another major safety concern and a frequent cause of drug development termination.[9] Predicting DILI is challenging due to multiple underlying mechanisms. However, large-scale QSAR and deep learning models trained on extensive public and proprietary datasets are proving to be valuable tools for flagging compounds with high DILI risk.[10][25]

Part 3: An Integrated, Self-Validating Workflow for Quinoline Profiling

This section details a step-by-step workflow that integrates the three pillars into a cohesive and logical screening cascade. The workflow is designed to be self-validating by incorporating consensus scoring and applicability domain checks at critical junctures.

Caption: Integrated workflow for in silico ADME/Tox profiling of quinolines.

Workflow Protocol Explained:

-

Step 1: Compound Preparation: Begin with a library of designed quinoline analogues. It is critical to standardize these structures by removing salts, neutralizing charges where appropriate, and generating a consistent 3D conformation. This ensures that inputs to all subsequent models are uniform and reduces prediction artifacts.

-

Step 2: Foundational Filtering: The entire library is first passed through a physicochemical property calculator.[26] Compounds that are significant outliers in terms of molecular weight, lipophilicity, or polar surface area, or that violate multiple drug-likeness rules, are flagged. While not necessarily discarded, they are recognized as having a higher intrinsic risk of poor pharmacokinetic properties.

-

Step 3: Critical Toxicity Screen (Tier 1): Before investing significant computational time, screen all compounds for the most common "deal-breaker" toxicities for this chemical class.

-

Mutagenicity: As per ICH M7 guidelines, use two complementary models (one rule-based, one statistical).[7][21] A consensus approach is key; a positive flag from either model moves the compound into a high-risk category.

-

hERG Blockade: Use a validated QSAR or pharmacophore model to predict the probability of hERG channel inhibition.[8]

-

Decision: Compounds that are flagged for both mutagenicity and hERG blockade are typically deprioritized unless the therapeutic indication justifies the risk and synthetic effort. Compounds with a single flag are reviewed, while clean compounds proceed.

-

-

Step 4: Comprehensive Profiling: For compounds that pass the initial critical screen, a full ADME/Tox profile is generated. This includes the broader toxicity endpoints (hepatotoxicity, cytotoxicity) and the full suite of ADME predictions (CYP inhibition, metabolic stability, BBB permeability, etc.).[9][13]

-

Step 5: Data Synthesis and Risk Assessment: All predicted data for the promising compounds are consolidated into a single table (see Table 2 for an example layout). A "traffic light" system is applied to each key parameter (Green: low risk, Yellow: moderate/equivocal risk, Red: high risk). This visual summary allows for rapid, at-a-glance comparison of candidates and facilitates a holistic discussion between computational and medicinal chemists to prioritize the most promising compounds for synthesis and experimental validation.

Caption: Decision workflow for mutagenicity assessment based on ICH M7 guidelines.

Table 2: Example Consolidated In Silico ADME/Tox Profile for Hypothetical Substituted Quinolines (Note: Values are for illustrative purposes only)

| Compound ID | MW (Da) | cLogP | Aq. Sol. (LogS) | Mutagenicity (Consensus) | hERG Blockade (pIC₅₀) | Hepatotoxicity (Risk) | CYP3A4 Inhibitor | BBB Permeant | Overall Risk Assessment |

| QN-001 | 385 | 2.5 | -3.1 | Negative | 4.8 | Low | No | Yes | Low |

| QN-002 | 450 | 4.8 | -5.2 | Negative | 5.1 | Moderate | Yes | Yes | Moderate |

| QN-003 | 410 | 3.1 | -3.5 | Positive | 4.5 | Low | No | No | High |

| QN-004 | 398 | 2.9 | -3.3 | Negative | 6.5 | Low | No | Yes | High (hERG) |

Conclusion

The in silico profiling of substituted quinolines is an essential, cost-effective strategy for mitigating risk in drug discovery. By moving beyond simple filtering and adopting an integrated workflow, research teams can build a deep, predictive understanding of a candidate's ADME/Tox profile. This guide provides a technically robust framework grounded in established scientific principles and regulatory expectations. The causality is clear: by systematically evaluating descriptors that govern physicochemical properties, pharmacokinetics, and toxicity, we can rationally prioritize candidates. The protocols are self-validating, emphasizing consensus scoring and the importance of the applicability domain. Ultimately, this computational approach does not replace experimental work; rather, it empowers it. It provides a strong, evidence-based rationale for selecting which compounds to advance, ensuring that valuable laboratory resources are focused on candidates with the highest probability of becoming safe and effective medicines.

References

- 1. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]

- 7. pozescaf.com [pozescaf.com]

- 8. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]

- 10. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 17. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico approaches and tools for the prediction of drug metabolism and fate: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug-induced liver injury prediction based on graph convolutional networks and toxicogenomics | PLOS Computational Biology [journals.plos.org]

- 26. ijpsjournal.com [ijpsjournal.com]

Whitepaper: Discovery and Characterization of Novel 4-Chloro-6-methylquinoline-3-carbonitrile Analogs as Potent Therapeutic Agents

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration into the synthesis, characterization, and biological evaluation of a novel class of compounds: 4-Chloro-6-methylquinoline-3-carbonitrile analogs. We will detail robust synthetic protocols, discuss the rationale behind experimental design, and present a framework for evaluating their potential as next-generation antimicrobial and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Marketed drugs such as Chloroquine for malaria and various quinolone antibiotics underscore the therapeutic success of this core structure.[4]

The development of novel quinoline analogs is driven by the urgent need to overcome challenges such as drug resistance and to identify agents with improved efficacy and safety profiles.[5] The 4-chloro-3-carbonitrile quinoline core is a particularly attractive starting point for derivatization. The chlorine atom at the C-4 position serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic substitution, while the carbonitrile group at C-3 and the methyl group at C-6 can be strategically employed to modulate the compound's electronic and steric properties, influencing its biological activity.

This guide focuses on the systematic discovery of novel analogs based on the this compound core, outlining a logical progression from synthesis to biological validation.

Synthesis of the Core Scaffold and Novel Analogs

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of analogs from a common intermediate. The pathway begins with the synthesis of the core scaffold, followed by diversification.

Synthesis of the Core Intermediate: this compound

A robust and scalable method for synthesizing the core structure involves a multi-step process starting from readily available p-toluidine. A well-established approach is the Vilsmeier-Haack reaction for the formation of a 2-chloroquinoline-3-carbaldehyde intermediate, which is then converted to the target carbonitrile.[6]

-

Step 1: Acetanilide Formation. React p-toluidine with acetic anhydride in an appropriate solvent to form N-(p-tolyl)acetamide. This protective step is crucial for directing the subsequent cyclization reaction.

-

Step 2: Vilsmeier-Haack Cyclization. Treat the N-(p-tolyl)acetamide with a Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). This one-pot reaction accomplishes both formylation and cyclization to yield 2-chloro-6-methylquinoline-3-carbaldehyde.[6] The reaction typically requires heating.

-

Step 3: Oximation. The resulting carbaldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding aldoxime.

-

Step 4: Dehydration to Nitrile. The final step involves the dehydration of the aldoxime to the carbonitrile. This can be achieved using various dehydrating agents, such as acetic anhydride or thionyl chloride, to yield the final product, this compound.

-

Purification and Characterization. The crude product should be purified using column chromatography or recrystallization. The structure of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure purity and structural integrity.[7]

Synthesis of Novel Analogs via Nucleophilic Substitution

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, which is a key strategy for tuning the biological activity of the molecule.

-

Dissolve the core intermediate, this compound, in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) to the reaction mixture, often in slight excess.

-

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.

-

The reaction is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up (e.g., by pouring into water to precipitate the product) and the crude product is purified by column chromatography or recrystallization.

-

Each new analog must be fully characterized to confirm its structure and purity.

This modular approach enables the rapid generation of a library of compounds with diverse functionalities at the C-4 position for subsequent biological screening.

Caption: Synthetic pathway for this compound and its analogs.

Biological Evaluation of Novel Analogs

A systematic biological evaluation is critical to identify lead compounds. Based on the extensive literature on quinoline derivatives, primary screening should focus on antimicrobial and anticancer activities.[8][9][10][11]

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[5] Quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, making this a logical starting point for mechanistic investigation.[8]

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[8][9]

-

Method: The broth microdilution method is a standard and reliable technique.

-

Procedure: a. Prepare serial two-fold dilutions of the synthesized analogs in a 96-well microtiter plate containing appropriate broth media. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (a known antibiotic like Ciprofloxacin) and negative (no compound) controls.[12] d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The results from the MIC assay can be tabulated to facilitate SAR analysis. By comparing the activity of different analogs, one can deduce the influence of the C-4 substituent on antibacterial potency.

| Analog ID | C-4 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Core | -Cl | >128 | >128 |

| Analog A1 | -NH(CH₂)₂OH | 64 | 128 |

| Analog A2 | -NH-Ph-4-F | 8 | 32 |

| Analog A3 | -S-Ph | 16 | 64 |

| Cipro. | (Reference) | 1 | 0.5 |

Table 1: Representative data from antimicrobial screening.

From this representative data, one might infer that aromatic amine substituents at the C-4 position (like in Analog A2) are beneficial for activity, particularly against Gram-positive bacteria.

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anticancer Activity Screening

Quinoline derivatives have shown significant promise as anticancer agents by targeting various pathways, including tyrosine kinases and inducing apoptosis.[1][2][13]

-

Cell Lines: A panel of human cancer cell lines should be used, representing different cancer types (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).[10][14]

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the synthesized analogs for a specified period (e.g., 48 or 72 hours). c. Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Analog ID | C-4 Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Core | -Cl | >100 | >100 |

| Analog B1 | -NH-(CH₂)₃N(CH₃)₂ | 15.2 | 25.8 |

| Analog B2 | -NH-Ph-4-OCH₃ | 2.5 | 5.1 |

| Analog B3 | -O-Ph-4-Cl | 8.9 | 12.3 |

| Doxorubicin | (Reference) | 0.8 | 1.2 |

Table 2: Representative data from anticancer screening.

This data suggests that incorporating an anilino moiety with an electron-donating group (Analog B2) may significantly enhance anticancer potency. Further studies on the most potent compounds could explore their mechanism of action, such as their ability to induce apoptosis or inhibit specific kinases.[13]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the discovery of novel this compound analogs. The synthetic pathway described is versatile and amenable to the creation of large, diverse chemical libraries. The proposed biological screening cascade provides a clear path to identifying lead compounds with potent antimicrobial or anticancer activity.

The structure-activity relationship data generated from these initial screens will be invaluable for guiding the next phase of drug development: lead optimization. Future work should focus on refining the most promising scaffolds to improve potency, selectivity, and pharmacokinetic properties (ADMET). The compounds identified through this systematic approach hold significant potential to be developed into novel therapeutics to address the critical unmet needs in infectious diseases and oncology.